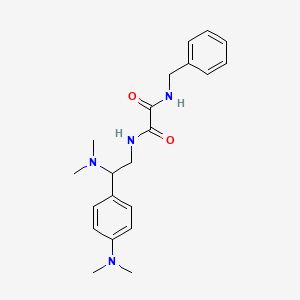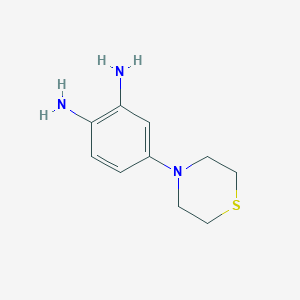
4-Thiomorpholin-4-ylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiomorpholin-4-ylbenzene-1,2-diamine, also known as TMB-1, is a chemical compound with the molecular formula C10H15N3S and a molecular weight of 209.31 . It is being studied for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two amine groups and a thiomorpholine group . The exact spatial arrangement of these groups would depend on the specific synthesis method and conditions.Aplicaciones Científicas De Investigación
Luminescent Lanthanide Ion Complexes
A study by Ana de Bettencourt-Dias, Subha Viswanathan, and A. Rollett (2007) introduced a new complex of 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) with Eu(III) triflate, demonstrating luminescent properties in both solid state and in solution. The complexes showed high quantum yields for red and green emission, indicating potential applications in luminescent materials and sensors Ana de Bettencourt-Dias, Subha Viswanathan, A. Rollett, 2007.
Antimicrobial Activity
D. Kardile and N. Kalyane (2010) focused on the synthesis and antimicrobial activity of 4–thiomorpholin–4ylbenzohydrazide derivatives. Their research aimed at developing new potent bioactive molecules with safer profiles and improved bioavailability. The synthesized compounds were evaluated for antimicrobial efficacy, showcasing the potential of thiomorpholine derivatives in developing new antimicrobial agents D. Kardile, N. Kalyane, 2010.
Medicinal Chemistry Building Blocks
The preparation of novel bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry was explored by Daniel P. Walker and D. J. Rogier (2013). Their research highlighted thiomorpholine and its 1,1-dioxide as important components in the development of analogs with interesting biological profiles, some of which have entered human clinical trials Daniel P. Walker, D. J. Rogier, 2013.
Luminescent Organic Light-emitting Diode (OLED) Application
A. Tsuboyama, Hironobu Iwawaki, and colleagues (2003) conducted phosphorescence studies on a series of facial homoleptic cyclometalated iridium(III) complexes, demonstrating high efficiency and pure-red emission suitable for OLED devices. This research opens pathways for the application of such complexes in the development of efficient and durable OLEDs A. Tsuboyama, Hironobu Iwawaki, et al., 2003.
Neurokinin-1 Receptor Antagonist Development
T. Harrison and collaborators (2001) synthesized 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a high affinity, orally active h-NK(1) receptor antagonist. This compound exhibited long central duration of action and significant solubility in water, indicating its potential in clinical applications for emesis and depression T. Harrison et al., 2001.
Propiedades
IUPAC Name |
4-thiomorpholin-4-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYSLDNVBQZSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2757476.png)

![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2757478.png)
![2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline](/img/structure/B2757479.png)
![Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride](/img/structure/B2757480.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/no-structure.png)
![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide](/img/structure/B2757483.png)
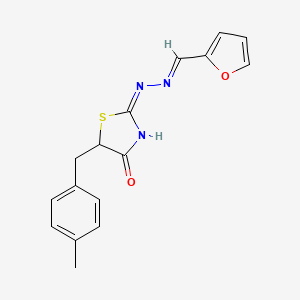
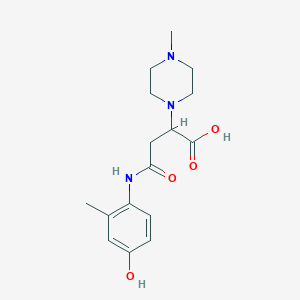
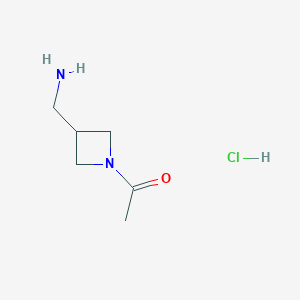
![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)
